Product packaging for 2-Methyl-4-(pyrrolidin-3-yl)quinoline(Cat. No.:)

2-Methyl-4-(pyrrolidin-3-yl)quinoline

Cat. No.: B13590872
M. Wt: 212.29 g/mol
InChI Key: AMCVKYBQCQNMKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-4-(pyrrolidin-3-yl)quinoline is a quinoline-based chemical compound with the molecular formula C₁₄H₁₆N₂, designed for use in pharmaceutical and biological research . This compound features a quinoline core, a privileged scaffold in medicinal chemistry known for its diverse biological activities, fused with a pyrrolidine ring, a structural motif that can significantly influence a molecule's physicochemical properties and its interaction with biological targets . Quinoline derivatives are of significant interest in infectious disease research, particularly in the development of new antiplasmodial agents. Structurally related 2-methyl-3-(pyrrolidin-1-yl)quinoline analogues have demonstrated promising in vitro activity against both chloroquine-sensitive and multidrug-resistant strains of Plasmodium falciparum , the parasite responsible for the most severe form of malaria . The incorporation of a basic, nitrogen-containing pyrrolidine group is a strategic feature in drug design, as it can promote protonation within the acidic digestive vacuole of the parasite, a proposed mechanism for enhancing antimalarial activity . Beyond anti-infective applications, the quinoline scaffold is extensively investigated for its potential in oncology research, with several derivatives acting through mechanisms such as topoisomerase inhibition and disruption of cancer cell redox homeostasis . This product is intended For Research Use Only and is not approved for use in humans or animals as a drug, diagnostic, or for any therapeutic purpose. Researchers are responsible for ensuring all necessary permissions and licenses are obtained for their specific applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H16N2 B13590872 2-Methyl-4-(pyrrolidin-3-yl)quinoline

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H16N2

Molecular Weight

212.29 g/mol

IUPAC Name

2-methyl-4-pyrrolidin-3-ylquinoline

InChI

InChI=1S/C14H16N2/c1-10-8-13(11-6-7-15-9-11)12-4-2-3-5-14(12)16-10/h2-5,8,11,15H,6-7,9H2,1H3

InChI Key

AMCVKYBQCQNMKH-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1)C3CCNC3

Origin of Product

United States

Synthetic Methodologies for 2 Methyl 4 Pyrrolidin 3 Yl Quinoline and Analogous Structures

Retrosynthetic Analysis and Identification of Key Precursors

A retrosynthetic analysis of the target molecule, 2-Methyl-4-(pyrrolidin-3-yl)quinoline, identifies the carbon-nitrogen bond between the quinoline (B57606) C4 position and the pyrrolidine (B122466) nitrogen as the most logical point for disconnection. This bond is typically formed via a nucleophilic aromatic substitution (SNAr) reaction.

This disconnection strategy reveals two primary precursors:

An electrophilic 2-methylquinoline (B7769805) core: This component must possess a suitable leaving group at the 4-position to facilitate nucleophilic attack. A common and effective precursor is 4-chloro-2-methylquinoline (B1666326) .

A nucleophilic pyrrolidine moiety: A pyrrolidine derivative capable of acting as a nucleophile is required. 3-Aminopyrrolidine , often used with a protecting group on one of its nitrogen atoms (if N-unsubstituted at the final stage), serves as the key nucleophilic precursor.

The synthesis, therefore, hinges on the successful preparation of these two key intermediates and their subsequent coupling.

Target MoleculeKey DisconnectionPrecursor 1 (Electrophile)Precursor 2 (Nucleophile)
This compoundC4(quinoline)-N(pyrrolidine) Bond4-Chloro-2-methylquinoline3-Aminopyrrolidine

Classical Approaches to Quinoline Core Synthesis

The formation of the 2-methylquinoline scaffold, the electrophilic precursor, can be achieved through several well-established named reactions in heterocyclic chemistry.

The Pfitzinger reaction provides a versatile route to quinoline-4-carboxylic acids from isatin (B1672199) and a carbonyl compound in the presence of a base. wikipedia.org To generate a precursor for 2-methyl-4-substituted quinolines, isatin is reacted with a methyl ketone. The resulting 2-methylquinoline-4-carboxylic acid is a valuable intermediate that can be converted into the required 4-chloro-2-methylquinoline through subsequent decarboxylation and halogenation steps. researchgate.net The reaction proceeds by the base-catalyzed opening of the isatin ring to form an α-keto-acid, which then condenses with the methyl ketone, followed by cyclization and dehydration to yield the quinoline ring. wikipedia.orgjocpr.com

General Pfitzinger Reaction Scheme

Reactant 1 Reactant 2 (with α-methylene group) Conditions Product Type

The Friedländer synthesis is another fundamental method for constructing quinoline rings, involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group. wikipedia.orgresearchgate.net To synthesize a 2-methylquinoline core, a 2-aminobenzaldehyde (B1207257) or 2-aminophenyl methyl ketone can be reacted with a compound like acetone (B3395972) or ethyl acetoacetate. organic-chemistry.org This reaction is typically catalyzed by either acid or base and proceeds through an initial condensation to form a Schiff base or enamine, followed by an intramolecular aldol-type cyclization and dehydration to afford the quinoline product directly. wikipedia.orgtandfonline.com This method is often favored for its efficiency and the direct formation of the substituted quinoline ring system. researchgate.net

General Friedländer Cyclization Scheme

Reactant 1 Reactant 2 (with α-methylene group) Conditions Product Type

The Vilsmeier-Haack reaction is a powerful method for formylation but can also be adapted for the synthesis of chloro-substituted quinolines. chemijournal.com When N-arylacetamides are treated with the Vilsmeier reagent (a mixture of phosphorus oxychloride and dimethylformamide), they can undergo cyclization to produce 2-chloro-3-formylquinolines. This approach is particularly useful as it installs a chlorine atom directly onto the quinoline core, which can serve as a leaving group, although at the 2-position in this specific variant. chemijournal.com While not a direct route to 4-chloro-2-methylquinoline, modifications of this cyclization approach starting from different anilide precursors can provide access to functionalized quinolines that are key intermediates in more complex synthetic pathways.

Strategies for Introducing the Pyrrolidine Moiety

Once the electrophilic 4-chloro-2-methylquinoline core is synthesized, the final key step is the attachment of the pyrrolidine ring.

The introduction of the pyrrolidine group is typically accomplished via a Nucleophilic Aromatic Substitution (SNAr) reaction. mdpi.com The chlorine atom at the C4 position of the 2-methylquinoline ring is an effective leaving group, and this position is activated towards nucleophilic attack by the electron-withdrawing effect of the ring nitrogen. nih.gov The reaction involves treating 4-chloro-2-methylquinoline with a suitable pyrrolidine derivative, such as 3-aminopyrrolidine. The reaction is generally carried out in the presence of a base to neutralize the HCl generated and in a polar aprotic solvent at elevated temperatures. This method is a robust and widely used strategy for forming C-N bonds with chloro-heteroaromatic compounds. nih.govarkat-usa.org

Typical Conditions for Nucleophilic Aromatic Substitution

Electrophile Nucleophile Solvent Base (optional) Temperature

Condensation Reactions with Pyrrolidine Derivatives

The formation of the quinoline ring system often relies on condensation reactions, which are a cornerstone of heterocyclic chemistry. Classical methods such as the Friedländer, Combes, and Conrad-Limpach syntheses involve the condensation of anilines with carbonyl compounds. nih.govnih.govfly-chem.com In the context of synthesizing quinolyl-pyrrolidine structures, these reactions can be adapted by using precursors that already contain one of the desired heterocyclic rings.

For instance, the Friedländer annulation, a reaction between an ortho-aminoaryl aldehyde or ketone and a compound containing an α-methylene group, can be employed. fly-chem.comnih.gov To form a 2-methylquinoline derivative, a suitable ortho-aminoaryl ketone can be condensed with a pyrrolidine derivative that provides the necessary α-methylene functionality. Conversely, an aniline (B41778) derivative can be reacted with a β-dicarbonyl compound bearing a pyrrolidine substituent in the Combes reaction to generate the quinoline core. nih.gov

A general strategy involves the reaction of an aniline derivative with a ketone or aldehyde. nih.gov These condensation reactions are typically catalyzed by acids or bases and proceed through the formation of an enamine or Schiff base intermediate, followed by cyclodehydration to yield the aromatic quinoline ring. nih.govfly-chem.com

Reaction NamePrecursorsConditionsProduct Type
Friedländer Synthesis o-Aminoaryl aldehyde/ketone + α-Methylene carbonyl compoundAcid or Base CatalysisSubstituted Quinoline
Combes Synthesis Primary Aryl Amine + 1,3-DiketoneAcid CatalysisSubstituted Quinoline
Conrad-Limpach Synthesis Aniline + β-KetoesterThermal or Acid CatalysisQuinolone

Stereoselective Synthesis of Pyrrolidine Chiral Centers

The pyrrolidine ring in the target molecule contains a chiral center, making stereoselective synthesis a critical aspect for accessing specific enantiomers or diastereomers. The approaches to achieve this can be broadly categorized into two main strategies: using a chiral pool of starting materials or employing asymmetric synthesis methodologies. nih.gov

Optically pure starting materials, such as (S)- or (R)-proline and 4-hydroxyproline, are common precursors. nih.gov These readily available compounds from the chiral pool can be functionalized and transformed into the desired substituted pyrrolidine fragment while retaining their stereochemical integrity. For example, (S)-prolinol, obtained from the reduction of proline, serves as a versatile starting block for various pyrrolidine-containing drugs. nih.gov

Alternatively, stereoselectivity can be induced during the formation of the pyrrolidine ring from acyclic precursors. This can be achieved through methods like:

1,3-Dipolar Cycloadditions: The reaction of azomethine ylides with dipolarophiles is a powerful tool for constructing five-membered heterocycles with high stereocontrol. nih.gov

Metal-Catalyzed Reactions: A highly stereoselective route to functionalized pyrrolidines can be achieved through the metal-catalyzed diverted N-H insertion of diazocarbonyl compounds with β-aminoketone derivatives. researchgate.net

Organocatalysis: The use of chiral catalysts, such as L-proline functionalized nanoparticles, can facilitate stereoselective multicomponent reactions to produce spirocyclic pyrrolidines with high diastereoselectivity. rsc.orglookchem.comresearchgate.net

These methods allow for the precise control of the stereochemistry at the C3 position of the pyrrolidine ring, which is essential for its eventual linkage to the quinoline scaffold.

MethodDescriptionKey Feature
Chiral Pool Synthesis Utilizes naturally occurring chiral molecules like proline as starting materials. nih.govInherent stereochemistry is carried through the synthesis.
Asymmetric Cyclization Constructs the chiral pyrrolidine ring from achiral acyclic precursors using chiral catalysts or reagents. nih.govCreates chirality during the reaction sequence.
Metallocarbene N-H Insertion A metal-catalyzed reaction that proceeds via an ammonium (B1175870) ylide intermediate, followed by a diverted aldol (B89426) reaction to form the pyrrolidine ring. researchgate.netHigh stereoselectivity and functional group tolerance.

Formation of the 2-Methyl Substituent and Specific Quinolyl-Pyrrolidine Linkages

The assembly of the final this compound structure requires the specific installation of the methyl group at the C2 position of the quinoline and the formation of a robust bond between the C4 position of the quinoline and the C3 position of the pyrrolidine.

The 2-methyl group is often introduced as part of the quinoline ring formation itself. In reactions like the Friedländer synthesis, the use of acetone as the α-methylene carbonyl component directly installs the methyl group at the 2-position of the resulting quinoline. nih.gov Similarly, in the Doebner-von Miller reaction, α,β-unsaturated carbonyl compounds derived from acetaldehyde (B116499) can lead to the formation of 2-methylquinolines.

The linkage between the quinoline and pyrrolidine rings is typically a carbon-carbon or carbon-nitrogen bond. The formation of a C-C bond at the C4 position of the quinoline can be achieved through nucleophilic substitution reactions where a suitable nucleophile on the pyrrolidine ring attacks an activated quinoline precursor. More advanced methods, such as palladium-catalyzed hydroarylation, can directly form a bond between an aromatic ring and a pyrroline, which can then be reduced to the pyrrolidine. nih.gov This method is effective for creating 3-aryl pyrrolidines. nih.gov

Advanced Synthetic Protocols

To improve upon classical synthetic methods, a variety of advanced protocols have been developed. These techniques often offer advantages such as reduced reaction times, higher yields, increased purity, and better environmental profiles ("green chemistry"). rsc.org

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating a wide range of chemical reactions. mdpi.comnih.gov The use of microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to higher product yields and cleaner reaction profiles. researchgate.netnih.gov This technology has been successfully applied to the synthesis of quinoline derivatives, including condensation reactions and nucleophilic aromatic substitutions. mdpi.com For instance, the condensation of 2-chloroquinoline-3-carbaldehydes with piperidine (B6355638) to form 2-(piperidin-1-yl)quinoline-3-carbaldehydes has been efficiently carried out using microwave heating. mdpi.com Similarly, the N-alkylation of pyrrolidine-fused heterocycles can be accomplished in minutes under microwave irradiation. mdpi.com

Reaction TypeConventional TimeMicrowave TimeYield Improvement
Quinoline-Thiosemicarbazone Condensation Several hours3-5 minutesSignificant
Pyrrolidine N-Alkylation Hours to days5 minutesSubstantial

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. Reactions such as the Suzuki, Heck, and Sonogashira couplings are widely used to functionalize heterocyclic rings. nih.gov

In the synthesis of quinoline-pyrrolidine structures, a Suzuki coupling could be envisioned between a halogenated quinoline (e.g., 4-bromo-2-methylquinoline) and a pyrrolidine-derived boronic acid or ester. mdpi.com This approach offers high functional group tolerance and allows for the modular construction of complex molecules. Palladium catalysis is also central to methods for synthesizing the quinoline core itself, such as the oxidative cyclization of aryl allyl alcohols and anilines. rsc.orgresearchgate.net Furthermore, palladium-catalyzed reactions can be used to directly arylate pyrrolidines, providing a direct route to link the two heterocyclic systems. nih.gov

Coupling ReactionBond FormedReactants
Suzuki Coupling C-COrganoboron compound + Organohalide
Sonogashira Coupling C-CTerminal alkyne + Organohalide
Heck Coupling C-CAlkene + Organohalide
Buchwald-Hartwig Amination C-NAmine + Organohalide

One-pot reactions, where multiple synthetic steps are carried out in the same reaction vessel without isolating intermediates, offer significant advantages in terms of efficiency, resource conservation, and reduced waste generation. nih.gov Several strategies have been developed for the one-pot synthesis of quinolines and pyrrolidines.

For example, transition metal-catalyzed protocols can facilitate a cascade of reactions, such as C-H activation, carbonylation, and cyclization, to build substituted quinolines in a single operation. nih.gov Multicomponent reactions (MCRs) are another powerful one-pot approach. A three-component reaction involving an aniline, an aldehyde, and pyruvic acid (the Doebner reaction) can directly yield quinoline-4-carboxylic acids. fly-chem.com Similarly, efficient one-pot, three-component protocols have been reported for the stereoselective synthesis of complex pyrrolidine derivatives. rsc.orglookchem.com The development of such sequences for the direct synthesis of this compound represents a highly efficient and atom-economical approach to the target molecule. bohrium.com

Purification and Isolation Techniques

The final stage in the synthesis of this compound and related structures involves the purification of the crude product. This is essential to obtain a compound of high purity, which is crucial for its subsequent characterization and use. The choice of purification method is dictated by the physical and chemical properties of the compound and the nature of the impurities present.

Column chromatography is a versatile and widely used purification technique in organic synthesis, including for quinoline derivatives. This method separates compounds based on their differential adsorption onto a stationary phase while being moved by a mobile phase. For the purification of analogous quinoline structures, silica (B1680970) gel is commonly used as the stationary phase due to its polarity and ability to separate a wide range of organic compounds. rsc.org

The selection of the mobile phase, or eluent, is critical for achieving effective separation. A systematic approach, often guided by preliminary analysis using thin-layer chromatography (TLC), is employed to determine the optimal solvent system. nih.govnih.govst-andrews.ac.uk For styrylquinoline analogs, mixtures of non-polar and polar solvents, such as heptane-ethyl acetate (B1210297) or petroleum ether-ethyl acetate, have proven effective. rsc.orgnih.govst-andrews.ac.uk The polarity of the eluent is carefully adjusted by varying the ratio of the solvents to control the elution rate of the compounds. For instance, in the purification of certain 2,4-distyrylquinolines, heptane-ethyl acetate mixtures with compositions ranging from 10:1 to 2:1 (v/v) were utilized. nih.govst-andrews.ac.uk In other cases, a mixture of chloroform (B151607) and methanol (B129727) (9:1, v/v) has been successfully used as the eluent. researchgate.net

Analogous Compound TypeStationary PhaseMobile Phase (Eluent)Reference
2,4-DistyrylquinolinesSilica gelHeptane-Ethyl Acetate (10:1 to 2:1 v/v) nih.govst-andrews.ac.uk
Quinoline DerivativesSilica gelChloroform-Methanol (9:1, v/v) researchgate.net
Propargyl Alcohol Derivatives (Quinoline Precursors)Silica gelPetroleum Ether-Ethyl Acetate (9:1) rsc.org
2-(2-Arylquinolin-4-yl)aniline DerivativesSilica gelEthyl Acetate-n-Hexane (1:2) nih.gov
Table 1: Column Chromatography Conditions for Quinoline Analogs

Crystallization is a powerful technique for the purification of solid organic compounds. It relies on the principle that a compound is more soluble in a hot solvent than in a cold one. As a saturated solution of the compound in a suitable solvent is cooled, the solubility of the compound decreases, leading to the formation of crystals. Impurities, being present in smaller amounts, remain in the solution.

The choice of solvent is paramount for successful crystallization. An ideal solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures. It should also be chemically inert towards the compound and easily removable after the crystallization process. For analogous quinoline derivatives, various solvent systems have been employed. For example, some 2,4-distyrylquinolines have been successfully crystallized from a mixture of ethyl acetate and heptane (B126788) at ambient temperature. nih.gov In the synthesis of other quinoline-2-one derivatives, ethanol, toluene, or acetone/water mixtures have been used for recrystallization to yield pure crystalline products. sapub.org

Analogous Compound TypeCrystallization Solvent/Solvent SystemReference
2,4-DistyrylquinolinesEthyl Acetate-Heptane nih.gov
Quinoline-2-one DerivativesEthanol or Toluene sapub.org
N-acetyl-N-(4,7-dimethyl-6-nitro-2-oxo -2H-quinolin-1-yl)-acetamideAcetone/Water sapub.org
N-(4,7-dimethyl-6-nitro-2-oxo-2H- quinolin-1-yl)-benzamideAcetone/Water sapub.org
Table 2: Crystallization Solvents for Quinoline Analogs

Compound Index

Compound Name
This compound
2,4-Distyrylquinolines
Quinoline-2-one
N-acetyl-N-(4,7-dimethyl-6-nitro-2-oxo -2H-quinolin-1-yl)-acetamide
N-(4,7-dimethyl-6-nitro-2-oxo-2H- quinolin-1-yl)-benzamide
Table 3: List of Mentioned Compounds

Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, including the connectivity and chemical environment of atoms. For 2-Methyl-4-(pyrrolidin-3-yl)quinoline, both ¹H and ¹³C NMR are crucial for a complete structural assignment.

¹H NMR spectroscopy provides information on the chemical environment of hydrogen atoms (protons) in a molecule. The spectrum of this compound is expected to show distinct signals corresponding to the protons on the quinoline (B57606) ring, the methyl group, and the pyrrolidine (B122466) ring.

The aromatic region of the spectrum would feature signals for the five protons on the quinoline core. These signals are typically found in the downfield region (δ 7.0-8.5 ppm) due to the deshielding effect of the aromatic ring current. The exact chemical shifts and coupling patterns (singlets, doublets, triplets, etc.) would depend on the electronic effects of the substituents and the relative positions of the protons. For instance, the proton at position 3 of the quinoline ring would likely appear as a singlet. The protons on the benzo- part of the quinoline ring (positions 5, 6, 7, and 8) would show a more complex pattern of doublets and triplets, with coupling constants characteristic of ortho and meta relationships.

The methyl group at position 2 would appear as a sharp singlet in the upfield region, typically around δ 2.5-2.8 ppm. The protons of the pyrrolidine ring would exhibit more complex multiplets in the aliphatic region of the spectrum, due to spin-spin coupling between adjacent non-equivalent protons. The methine proton at the point of attachment to the quinoline ring (position 3 of the pyrrolidine) and the methylene protons would have distinct chemical shifts.

To illustrate, the table below presents typical ¹H NMR chemical shifts for the parent 2-methylquinoline (B7769805) (quinaldine) scaffold.

Proton Assignment (2-Methylquinoline) Chemical Shift (δ) in ppm
H-37.27
H-47.76
H-57.68
H-67.48
H-77.76
H-88.03
-CH₃2.75

This data is for the parent compound 2-methylquinoline and serves as a reference. The substitution at the 4-position with a pyrrolidin-3-yl group will induce shifts in the observed values for the target compound. chemicalbook.com

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound is expected to produce a distinct signal in the spectrum. The signals for the quinoline ring carbons would appear in the aromatic region (δ 120-160 ppm). The carbon atom attached to the nitrogen (C2 and C8a) would be significantly downfield. In contrast, the methyl carbon would resonate at a much higher field (upfield), typically around δ 18-25 ppm. rsc.org The carbons of the pyrrolidine ring would appear in the aliphatic region (δ 25-60 ppm).

The chemical shifts of the quinoline carbons are influenced by the nitrogen atom and the substituents. For instance, the presence of a nitrogen atom generally causes an upfield shift for the α- and γ-carbons and a downfield shift for the β-carbons compared to their carbocyclic analogs. A study on quinoline and various methylquinolines provides insight into these effects, where the ortho-, meta-, and para-methyl substituent shifts are comparable to those in other aromatic systems, though ortho-shifts can vary in sign and magnitude. publish.csiro.au

The following table shows representative ¹³C NMR chemical shifts for 4-methylquinoline, which can be used to approximate the expected values for the quinoline core of the target molecule.

Carbon Assignment (4-Methylquinoline) Chemical Shift (δ) in ppm
C-2150.1
C-3121.2
C-4144.1
C-4a128.8
C-5125.8
C-6129.2
C-7126.3
C-8129.7
C-8a148.0
-CH₃18.6

This data is for the related compound 4-methylquinoline. The substitution pattern of the target molecule will alter these chemical shifts.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule by measuring its mass with very high accuracy (typically to within 5 ppm). This allows for the unambiguous determination of the molecular formula. For this compound (C₁₄H₁₆N₂), the exact mass of the molecular ion ([M+H]⁺) can be calculated and compared to the experimentally measured value to confirm its identity. nih.govnih.gov

The fragmentation pattern observed in the mass spectrum can also provide valuable structural information. For instance, fragmentation of the molecular ion could involve cleavage of the pyrrolidine ring or the loss of the methyl group, and the masses of these fragments can be used to piece together the structure of the parent molecule. Techniques like ESI-MS/MS can be employed to further investigate fragmentation pathways and confirm the connectivity of the different parts of the molecule. researchgate.net

Parameter Value
Molecular FormulaC₁₄H₁₆N₂
Calculated Exact Mass [M]212.1313
Calculated m/z for [M+H]⁺213.1386

The calculated values provide a theoretical benchmark for experimental HRMS analysis.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The FT-IR spectrum of this compound would display characteristic absorption bands corresponding to its structural features.

Key expected vibrational bands include:

Aromatic C-H stretching: Typically observed above 3000 cm⁻¹.

Aliphatic C-H stretching: From the methyl and pyrrolidine groups, appearing just below 3000 cm⁻¹.

C=C and C=N stretching: From the quinoline ring, expected in the 1600-1450 cm⁻¹ region. nih.gov

N-H stretching: If the pyrrolidine nitrogen is secondary (not substituted), a band would be expected in the 3300-3500 cm⁻¹ region.

C-N stretching: Vibrations for the C-N bonds in the quinoline and pyrrolidine rings would be found in the 1350-1000 cm⁻¹ region. mdpi.com

C-H bending: Out-of-plane bending vibrations for the aromatic C-H bonds are characteristic of the substitution pattern and appear in the 900-675 cm⁻¹ region. astrochem.org

Vibrational Mode Expected Frequency Range (cm⁻¹)
Aromatic C-H Stretch3100 - 3000
Aliphatic C-H Stretch3000 - 2850
N-H Stretch (secondary amine)3500 - 3300
C=C and C=N Stretch (aromatic)1600 - 1450
C-N Stretch1350 - 1000
Aromatic C-H Bend (out-of-plane)900 - 675

These are general ranges and the exact peak positions can be influenced by the molecular structure and sample state.

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state, provided that a suitable single crystal can be grown. nih.gov This technique provides precise information on bond lengths, bond angles, and torsional angles, confirming the connectivity and stereochemistry of the molecule.

For this compound, a crystal structure would reveal:

The planarity of the quinoline ring system.

The conformation (e.g., envelope or twist) of the five-membered pyrrolidine ring. mdpi.com

The relative orientation of the pyrrolidine ring with respect to the quinoline ring.

Intermolecular interactions in the crystal lattice, such as hydrogen bonding or π-π stacking, which govern the packing of molecules in the solid state. nih.govnih.gov

While a crystal structure for the exact title compound is not publicly available, data from related structures, such as substituted quinolines and pyrrolidine-containing heterocycles, demonstrate the power of this technique. nih.govmdpi.com For example, crystallographic analysis of similar compounds has been used to definitively establish their molecular scaffolds. researchgate.net

Structural Parameter Information Provided
Unit Cell DimensionsSize and shape of the repeating unit in the crystal.
Space GroupSymmetry of the crystal lattice.
Atomic CoordinatesThe precise 3D position of each atom.
Bond Lengths and AnglesGeometric details of the molecular structure.
Torsion AnglesInformation on the conformation of flexible parts like the pyrrolidine ring.
Intermolecular InteractionsDetails of how molecules pack together in the solid state.

This table describes the type of data obtained from an X-ray crystallography experiment.

Investigations of Biological Activities: in Vitro and Preclinical Mechanistic Studies

Antimicrobial Activity Studies

The emergence of drug-resistant pathogens has necessitated the search for novel antimicrobial agents, with quinoline (B57606) derivatives being a significant area of investigation. nih.gov

Antibacterial Efficacy (e.g., against Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, Streptococcus)

Various classes of quinoline derivatives have demonstrated notable efficacy against a spectrum of both Gram-positive and Gram-negative bacteria. biointerfaceresearch.com For example, certain quinoline-2-one derivatives have been identified as potent antibacterial agents against multidrug-resistant Gram-positive strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci faecalis (VRE). nih.gov One particular derivative in a study showed a minimum inhibitory concentration (MIC) of 0.75 μg/mL against both MRSA and VRE. nih.gov Other research has highlighted quinoline derivatives with moderate to strong antibacterial action against pathogens such as E. coli and P. aeruginosa. biointerfaceresearch.com

Illustrative Antibacterial Activity of a Quinoline-2-one Derivative
Bacterial StrainMIC (μg/mL)
Methicillin-resistant Staphylococcus aureus (MRSA)0.75
Methicillin-resistant Staphylococcus epidermidis (MRSE)2.50
Vancomycin-resistant Enterococci faecalis (VRE)0.75

Antifungal Properties

The antifungal potential of the quinoline scaffold has been actively explored. researchgate.netbohrium.com For instance, derivatives of pyrrolo[1,2-a]quinoline have been shown to be effective against fungal pathogens. nih.gov Specific analogues of dimethyl-4-bromo-1-(substituted benzoyl) pyrrolo[1,2-a] quinoline-2,3-dicarboxylates have demonstrated significant in vitro activity against Candida albicans, with some compounds exhibiting MIC values as low as 0.4 µg/mL. nih.gov

Illustrative Antifungal Activity of Pyrrolo[1,2-a]quinoline Derivatives against Candida albicans
CompoundMIC (µg/mL)
BQ-060.4
BQ-070.4
BQ-080.4
BQ-010.8
BQ-030.8
BQ-050.8

Antiprotozoal Research

Quinoline-based compounds have a long-standing history in the treatment of protozoal infections.

Antimalarial Activity (e.g., against Plasmodium falciparum strains)

The quinoline nucleus is a cornerstone of many antimalarial drugs. Ongoing research focuses on developing new quinoline derivatives to combat drug-resistant strains of Plasmodium falciparum. nih.gov For example, a series of novel 4-aminoquinoline analogues bearing a methyl group at the 4-amino position has been synthesized and evaluated. researchgate.net Several of these compounds demonstrated potent in vitro activity, with half-maximal inhibitory concentration (IC50) values below 0.5 μM against both chloroquine-sensitive (3D7) and chloroquine-resistant (K1) strains of P. falciparum. researchgate.net Similarly, pyrrolizidinyl derivatives of 4-aminoquinoline have shown excellent activity against both sensitive and resistant malaria parasite strains. nih.gov

Illustrative In Vitro Antimalarial Activity of 4-N-Methylaminoquinoline Analogues
CompoundP. falciparum 3D7 (CQ-sensitive) IC50 (nM)P. falciparum K1 (CQ-resistant) IC50 (nM)
9a4060
9b60230
9c60100

Antileishmanial Activity

The therapeutic potential of quinoline derivatives against leishmaniasis is an active area of research. nih.gov The 2-substituted quinoline series has been identified as a particularly promising class of compounds. nih.gov For instance, 2-n-propylquinoline has demonstrated significant antileishmanial activity in various in vivo animal models. nih.gov Furthermore, 2,4-diaminoquinazoline analogs, which are structurally related heterocyclic compounds, have exhibited remarkable potency against Leishmania major in in vitro studies using human macrophages. nih.gov

Antiviral Research (Mechanistic Focus, Non-Clinical)

The broad biological profile of quinoline derivatives also includes antiviral activity. nih.gov Various quinoline-based compounds have been investigated for their efficacy against a range of viruses, including Dengue virus, Zika virus, and Hepatitis C virus. nih.govnih.gov In one study, two novel quinoline derivatives were found to be active against Dengue virus serotype 2. Mechanistic studies suggest that these compounds may act early in the viral life cycle, inhibiting the intracellular production of the viral envelope glycoprotein. nih.gov Other research has explored the antiviral properties of 4-thioquinazoline derivatives, with some compounds showing activity against the Tobacco Mosaic Virus (TMV). mdpi.com

Inhibition of Viral Enzymes (e.g., HIV-1 Reverse Transcriptase)

The quinoline scaffold is a key component in several compounds designed to inhibit viral enzymes, particularly HIV-1 Reverse Transcriptase (RT). HIV-1 RT is a crucial enzyme for the viral replication cycle, converting the single-stranded viral RNA into double-stranded DNA that can be integrated into the host cell's genome. nih.gov Its inhibition is a proven and effective method for blocking viral multiplication. nih.gov

Research into quinolinonyl non-diketo acid derivatives has identified compounds with potent inhibitory activity against the ribonuclease H (RNase H) function of HIV-1 RT. nih.gov The RNase H active site is essential for viral replication as it cleaves the RNA portion of the RNA/DNA hybrid. nih.gov In one study, a series of newly designed quinolinones were evaluated, with 27 out of 39 compounds showing measurable IC50 values below 100 μM. nih.gov The most active compounds in this series, an ester and its corresponding acid characterized by a methylnapht-1-yl group on the quinolinonyl ring, demonstrated IC50 values of approximately 1.5 μM. nih.gov

Furthermore, a series of quinolin-2-one derivatives were synthesized based on a common pharmacophore of non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.gov Several of these compounds showed significant activity against HIV-1 RT, with two derivatives, 4a2 and 4d2 , exhibiting IC50 values of 0.21 μM and 0.15 μM, respectively. nih.gov These findings suggest that the quinoline framework, when appropriately substituted, can serve as a potent inhibitor of HIV-1 RT.

Table 1: Inhibition of HIV-1 Reverse Transcriptase by Quinoline Derivatives

Compound Target Enzyme IC50 (μM)
Quinolinonyl Derivative 4o HIV-1 RT (RNase H) 1.51
Quinolinonyl Derivative 5o HIV-1 RT (RNase H) 1.49
Quinolin-2-one 4a2 HIV-1 RT 0.21
Quinolin-2-one 4d2 HIV-1 RT 0.15

Enzymatic Inhibition Assays and Molecular Target Identification

Cholinesterase Inhibition (Acetylcholinesterase, Butyrylcholinesterase)

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the nervous system that hydrolyze the neurotransmitter acetylcholine. nih.gov Inhibitors of these enzymes are crucial for treating neurodegenerative conditions like Alzheimer's disease. mdpi.com The quinoline and related tetrahydroacridine scaffolds have been extensively studied for this purpose.

In a screening of functionalized tetrahydroacridines, one tacrine-donepezil hybrid, N-(1-benzylpiperidin-4-yl)-6-chloro-1,2,3,4-tetrahydroacridin-9-amine , was identified as a potent nanomolar inhibitor of both AChE and BChE. This highlights the potential of combining pharmacophores to achieve dual inhibition. Similarly, studies on 2,4-disubstituted quinazoline (B50416) derivatives found them to be effective cholinesterase inhibitors, with a particular selectivity for BuChE, which becomes more significant in the later stages of Alzheimer's disease. nih.gov

Table 2: Cholinesterase Inhibition by Quinoline and Related Derivatives

Compound Class Target Enzyme IC50 (μM)
Boldine (Aporphine alkaloid) Acetylcholinesterase (AChE) 372
Boldine (Aporphine alkaloid) Butyrylcholinesterase (BChE) 321
Tacrine-Donepezil Hybrid 51 Acetylcholinesterase (AChE) Potent (nanomolar)
Tacrine-Donepezil Hybrid 51 Butyrylcholinesterase (BChE) Potent (nanomolar)

Glycosidase and Amylase Inhibition (e.g., α-Amylase, α-Glucosidase)

Inhibition of α-amylase and α-glucosidase, enzymes responsible for carbohydrate digestion, is a key therapeutic strategy for managing type 2 diabetes by controlling post-meal blood glucose levels. nih.gov Both pyrrolidine (B122466) and quinoline scaffolds have been incorporated into molecules designed to inhibit these enzymes. nih.govnih.gov

A study on pyrrolidine derivatives found that a 4-methoxy analogue (3g ) showed significant inhibitory activity against both α-amylase and α-glucosidase, with IC50 values of 26.24 μg/mL and 18.04 μg/mL, respectively. nih.gov In another study, quinoline–1,3,4-oxadiazole conjugates were synthesized and evaluated. nih.govresearchgate.netdoaj.org These compounds displayed low micromolar inhibition of α-glucosidase, with the most potent compound, 4i , having an IC50 of 15.85 μM, which was more potent than the standard drug acarbose (IC50 = 17.85 μM). nih.govresearchgate.netdoaj.org Kinetic studies revealed that these quinoline hybrids act as non-competitive inhibitors, suggesting they bind to an allosteric site on the enzyme. nih.govdoaj.org

Table 3: Inhibition of α-Amylase and α-Glucosidase by Pyrrolidine and Quinoline Derivatives

Compound Target Enzyme IC50
Pyrrolidine Derivative 3g α-Amylase 26.24 μg/mL
Pyrrolidine Derivative 3g α-Glucosidase 18.04 μg/mL
Pyrrolidine Derivative 3a α-Amylase 36.32 μg/mL
Pyrrolidine Derivative 3f α-Glucosidase 27.51 μg/mL
Quinoline Hybrid 4i α-Glucosidase 15.85 μM
Quinoline Hybrid 4k α-Glucosidase 23.69 μM
Quinoline Hybrid 12k α-Glucosidase 22.47 μM
Acarbose (Standard) α-Glucosidase 17.85 μM

Phosphodiesterase Inhibition (e.g., PDE10A, PDE5)

Phosphodiesterase 10A (PDE10A) is an enzyme primarily found in the brain that degrades cyclic nucleotides (cAMP and cGMP). Its inhibition is being explored as a therapeutic approach for neuropsychiatric disorders like schizophrenia. nih.govresearchgate.net Structure-based drug design has led to the discovery of potent and selective PDE10A inhibitors based on the quinoline scaffold.

A notable example is PF-2545920 (also known as MP-10), or 2-[4-(1-methyl-4-pyridin-4-yl-1H-pyrazol-3-yl)-phenoxymethyl]-quinoline. researchgate.netnih.gov This compound is a highly potent and selective PDE10A inhibitor with an IC50 of 0.37 nM and has been advanced as a clinical candidate for schizophrenia. researchgate.net Another PDE10A inhibitor, PDM-042 , which contains a pyrrolidine moiety, has also been shown to be orally active and brain penetrant, demonstrating the utility of both quinoline and pyrrolidine structures in targeting this enzyme. mdpi.com

Table 4: Inhibition of Phosphodiesterase 10A by Quinoline Derivatives

Compound Target Enzyme IC50 (nM)
PF-2545920 (MP-10) PDE10A 0.37

Sphingosine Kinase (SphK) Inhibition

Sphingosine kinases (SphK1 and SphK2) are enzymes that catalyze the formation of sphingosine-1-phosphate (S1P), a signaling lipid involved in numerous cellular processes, including cancer cell growth, proliferation, and survival. nih.govnih.gov Inhibition of SphK is therefore an attractive target for anticancer drug development.

Research has led to the development of quinoline-5,8-dione-based SphK inhibitors. nih.govnih.gov Starting with this framework, modifications were made to improve binding affinity, including the introduction of a pyrrolidine headgroup via reductive amination. nih.govresearchgate.net Two such pyrrolidine-based quinoline-5,8-diones were assayed, with one compound (21 ) showing improved SphK1 binding efficacy compared to its parent compound. nih.gov This work identified low micromolar dual SphK1/2 inhibition with the quinoline-5,8-dione framework for the first time. nih.gov Another SphK1 inhibitor, MP-A08 , has also shown promise in preclinical models of acute myeloid leukemia (AML). mdpi.com

Table 5: Sphingosine Kinase Inhibition by Quinoline Derivatives

Compound Class Target Enzyme Activity
Pyrrolidine-based quinoline-5,8-dione 21 SphK1 Improved binding efficacy
Quinoline-5,8-dione framework SphK1/SphK2 Low micromolar dual inhibition

Topoisomerase Inhibition

DNA topoisomerases are essential enzymes that manage the topological state of DNA and are validated targets for cancer chemotherapy. mdpi.com Quinolone antibacterials, for example, are known to target bacterial topoisomerase IV, converting it into a toxic adduct on DNA rather than simply inhibiting its catalytic activity. nih.govresearchgate.net

In the context of anticancer agents, various quinoline alkaloids have been investigated as potential intercalative topoisomerase inhibitors, similar to known drugs like camptothecin. nih.gov A study on novel pyrazolo[4,3-f]quinoline derivatives identified compounds with significant antiproliferative activity. mdpi.com Specifically, compound 2E was found to be a highly active inhibitor of topoisomerase IIα, with an 88.3% inhibition of enzyme activity at a 100 μM concentration, comparable to the positive control etoposide (89.6% inhibition). mdpi.com This indicates that the fused quinoline ring system is a promising scaffold for the development of new topoisomerase inhibitors.

Table 6: Topoisomerase Inhibition by Quinoline Derivatives

Compound Target Enzyme % Inhibition (at 100 μM)
Pyrazolo[4,3-f]quinoline 2E Topoisomerase IIα 88.3%
Etoposide (Control) Topoisomerase IIα 89.6%
Camptothecin (Control) Topoisomerase I 86.7%

Tubulin Polymerization Inhibition

The quinoline scaffold, a core component of 2-Methyl-4-(pyrrolidin-3-yl)quinoline, has been identified as a key pharmacophore in the design of tubulin polymerization inhibitors. These agents play a crucial role in cancer chemotherapy by disrupting microtubule dynamics, which are essential for cell division. mdpi.com

Derivatives of quinoline have been synthesized and evaluated for their ability to inhibit the polymerization of tubulin, a protein that forms microtubules. mdpi.com For instance, a series of quinoline-containing analogues of combretastatin A-4, a known potent inhibitor of tubulin polymerization, have demonstrated significant antiproliferative activities. One of the most potent compounds in a studied series exhibited IC50 values ranging from 0.02 to 0.04 µM against four different cancer cell lines. mdpi.com Further mechanistic studies confirmed that these compounds inhibit tubulin polymerization and can induce cell cycle arrest at the G2/M phase, a characteristic feature of microtubule-targeting agents. mdpi.com

Another class of related compounds, 5-aryl-3,3a,4,5-tetrahydropyrrolo[1,2-a]quinoline-1(2H)-ones, has also been investigated as inhibitors of tubulin polymerization. rsc.org One such compound was found to arrest the division of A549 lung cancer cells with an IC50 of 5.9 μM and showed cytotoxicity against four different cell lines. rsc.org These findings underscore the potential of the quinoline and pyrrolidine moieties in developing novel anticancer agents that target tubulin.

Table 1: Tubulin Polymerization Inhibition by Quinoline Derivatives

Compound Class Key Findings Reference
Quinoline-containing combretastatin A-4 analogues Potent antiproliferative activity (IC50 = 0.02-0.04 µM against four cancer cell lines); Inhibition of tubulin polymerization; G2/M cell cycle arrest. mdpi.com
5-aryl-3,3a,4,5-tetrahydropyrrolo[1,2-a]quinoline-1(2H)-ones Arrested A549 cell division (IC50 = 5.9 μM); Cytotoxicity against four cancer cell lines. rsc.org

N-Myristoyltransferase (NMT) Inhibition

N-Myristoyltransferase (NMT) is an essential enzyme in many pathogenic organisms and is also implicated in cancer. mdpi.com It catalyzes the attachment of myristate, a 14-carbon fatty acid, to the N-terminal glycine of a variety of cellular proteins. This modification is crucial for protein localization and function.

Virtual screening of large compound libraries has led to the discovery of novel NMT inhibitors. mdpi.com While direct inhibition data for this compound is not available, the quinoline scaffold has been a key feature in the development of potent NMT inhibitors. For instance, a series of quinoline-based compounds were optimized for their activity against Plasmodium vivax and Plasmodium falciparum NMT.

The potency of NMT inhibitors is often determined by their ability to form specific interactions within the enzyme's binding pocket. A notable feature of some potent inhibitors is the formation of a salt bridge between a positively charged group on the inhibitor and the negatively charged C-terminus of the enzyme. mdpi.com The pyrrolidine ring in this compound could potentially engage in such interactions. Known NMT inhibitors like DDD85646 and IMP-1088 have IC50 values in the low nanomolar range against human NMT. mdpi.com

Dihydroorotate Dehydrogenase (DHODH) Kinase Inhibition

Dihydroorotate dehydrogenase (DHODH) is a key enzyme in the de novo pyrimidine biosynthesis pathway and is a validated target for the treatment of cancer and autoimmune diseases. rsc.orgnih.gov The inhibition of DHODH depletes the pool of pyrimidines necessary for DNA and RNA synthesis, thereby halting the proliferation of rapidly dividing cells. rsc.org

Several quinoline derivatives have been identified as potent inhibitors of human DHODH. rsc.org In one study, a series of quinoline derivatives were evaluated, with the most potent compound, A9, exhibiting an IC50 value of 9.7 nM. rsc.org Structure-activity relationship (SAR) studies revealed that specific substitutions on the quinoline ring are crucial for high potency. rsc.org Another study focusing on 4-quinoline carboxylic acids as DHODH inhibitors identified compounds with IC50 values as low as 9.71 ± 1.4 nM. nih.gov These findings highlight the importance of the quinoline core in designing effective DHODH inhibitors.

InhA Enzyme Inhibition in Mycobacterial Systems

InhA, the enoyl-acyl carrier protein reductase from Mycobacterium tuberculosis, is a critical enzyme in the mycobacterial fatty acid biosynthesis pathway and is the primary target of the frontline anti-tuberculosis drug isoniazid. nih.gov The development of direct InhA inhibitors is a promising strategy to combat drug-resistant tuberculosis. nih.gov

Research into novel InhA inhibitors has explored various chemical scaffolds. A series of pyrrolidine carboxamides have been identified as a potent class of InhA inhibitors. acs.org Through high-throughput screening and subsequent optimization, a lead compound from this series was improved over 160-fold. acs.org The crystal structures of InhA complexed with these inhibitors have provided insights into their binding mode. acs.org While direct data on this compound is not available, the presence of the pyrrolidine moiety suggests that this compound could potentially interact with the InhA active site.

Fibroblast Activation Protein (FAP) Binding

Fibroblast Activation Protein (FAP) is a serine protease that is highly expressed on the surface of cancer-associated fibroblasts in the tumor microenvironment of many cancers. nih.gov This restricted expression pattern makes FAP an attractive target for both cancer diagnosis and therapy. nih.gov

A class of highly potent and selective FAP inhibitors has been developed based on a N-(4-quinolinoyl)-Gly-(2-cyanopyrrolidine) scaffold. nih.govnih.gov This scaffold is structurally related to this compound. The most promising inhibitors from this series exhibit low nanomolar FAP inhibition with high selectivity over other related proteases. nih.govnih.gov For example, one of the lead compounds demonstrated a FAP affinity (Ki) of 3.0 ± 0.4 nM. nih.gov The quinoline ring and the pyrrolidine group are key components for achieving high affinity and selectivity.

Table 2: FAP Inhibition by (4-Quinolinoyl)-glycyl-2-cyanopyrrolidine Derivatives

Compound FAP Affinity (Ki) Selectivity Reference
Lead Compound 3.0 ± 0.4 nM High nih.gov
Optimized Compound 4.1 ± 0.6 nM High nih.gov

Anti-Inflammatory Investigations (In Vitro Models)

The quinoline nucleus is a well-established scaffold in the development of anti-inflammatory agents. Derivatives of quinoline have been shown to modulate various inflammatory pathways.

In one study, a series of pyrazolo[4,3-c]quinoline derivatives were synthesized and evaluated for their anti-inflammatory effects by measuring their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 macrophage cells. nih.govmdpi.com Several of these compounds exhibited significant inhibition of NO production, with potencies comparable to the positive control. nih.govmdpi.com The anti-inflammatory effects were attributed to the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) protein expression. nih.govmdpi.com These findings suggest that the quinoline core of this compound could contribute to potential anti-inflammatory activity.

Anticoagulant Activity Assessment (e.g., Factor Xa, Factor XIa Inhibition)

Factor Xa (FXa) and Factor XIa (FXIa) are key enzymes in the coagulation cascade and are attractive targets for the development of novel anticoagulant drugs. nih.govmdpi.com Inhibition of these factors can prevent thrombosis with a potentially lower risk of bleeding compared to traditional anticoagulants. mdpi.comnih.gov

Derivatives of pyrrolo[3,2,1-ij]quinolin-2(1H)-one, which contain a quinoline-like core structure, have been investigated as inhibitors of both FXa and FXIa. nih.gov In vitro testing of a series of these compounds revealed that some were dual inhibitors of both factors, while others were selective for FXIa. nih.gov The most potent FXa inhibitor in the series had an IC50 value of 3.68 µM, and the best FXIa inhibitor had an IC50 of 2 µM. nih.gov These results indicate that the quinoline scaffold can serve as a basis for the design of new anticoagulant agents targeting FXa and FXIa.

In Vitro Selectivity and Potency Profiling

Extensive literature searches did not yield specific in vitro selectivity and potency profiling data for the compound this compound. While the quinoline and pyrrolidine moieties are individually recognized for their roles in forming the basis of various biologically active molecules, detailed experimental data quantifying the potency (such as IC₅₀ or Kᵢ values) and selectivity of this specific chemical entity against a panel of biological targets is not available in the public domain.

The biological activities of quinoline derivatives are wide-ranging, with various analogues showing potential as anticancer, antimicrobial, anti-inflammatory, and cardiovascular agents. Similarly, the pyrrolidine ring is a common scaffold in medicinal chemistry, valued for its ability to introduce three-dimensional structure and serve as a key pharmacophoric element. However, without specific studies on this compound, any discussion of its potential biological activity would be speculative and fall outside the scope of this data-driven article.

Further experimental investigation would be required to determine the in vitro profile of this compound. Such studies would typically involve screening the compound against a variety of enzymes, receptors, and cell lines to establish its potency and selectivity.

Structure Activity Relationship Sar Studies and Molecular Design Principles

Impact of Substituents on the Quinoline (B57606) Ring System

The quinoline scaffold, a fusion of a benzene (B151609) and a pyridine (B92270) ring, offers multiple positions for substitution, each capable of altering the molecule's interaction with biological targets. ecorfan.org The electronic and steric properties of substituents on this ring system are critical determinants of activity.

The position of the methyl group on the quinoline ring is a key factor in modulating biological activity. While the parent compound features a methyl group at the C-2 position, shifting this group to other locations, such as C-8, can significantly impact efficacy. The C-2 and C-4 positions of the quinoline system are known to be highly reactive, making them common sites for modification to generate new bioregulators. researchgate.net

Research on related quinoline structures has shown that substitutions at various positions lead to diverse outcomes. For instance, in some series, a methyl group at the C-7 position was found to be important for potent activity. orientjchem.org In other contexts, such as certain PRMT5 inhibitors, a methyl group at the C-3 position of the quinoline core was observed to engage in beneficial hydrophobic interactions with target residues. acs.org Conversely, studies on 2-aryl quinolines with nematocidal activity indicated that a halogen substituent at the C-8 position was associated with greater activity, implying that this position is sensitive to the type of group present. nih.gov The specific impact of moving the methyl group from C-2 to C-8 in 2-Methyl-4-(pyrrolidin-3-yl)quinoline would depend on the specific biological target, but it would undoubtedly alter the steric and electronic profile of the molecule, potentially affecting binding affinity and orientation within a target's active site.

The introduction of additional aromatic or heteroaromatic rings to the quinoline scaffold is a common strategy in medicinal chemistry to explore pi-stacking, hydrophobic, or other interactions with a biological target. researchgate.net Placing a phenyl group at the C-2 position, for example, has been shown to increase the activity of certain quinoline derivatives. rsc.org

SAR studies on various quinoline-based agents have demonstrated the significance of aryl substituents. In one series of nematocidal compounds, the nature and substitution pattern of a 2-aryl group were critical for activity. It was found that bulky, hydrophobic substituents at the para position of this aryl ring were preferred, suggesting the presence of a corresponding pocket in the protein target. nih.gov However, the introduction of an overly large group, such as a phenyl substituent, could also lead to a loss of activity, indicating that the space within this pocket is limited. nih.gov The addition of heteroaromatic rings, such as N-methylpyrazole, has also been successfully employed to enhance activity in other quinoline and quinoxaline (B1680401) series. nih.gov

Halogenation of the quinoline ring is a powerful tool for modulating a compound's biological profile by altering its lipophilicity, electronic character, and metabolic stability. The position and nature of the halogen are crucial. For instance, the introduction of a fluorine atom at the C-6 position is a known strategy to enhance the antibacterial activity of quinolones. orientjchem.org Similarly, a chloro group at the C-7 position has been shown to enhance the anti-plasmodial activity of some quinoline derivatives. researchgate.net

In a study of 2-aryl quinolines, a halogen (fluoro, chloro, or bromo) substitution at the C-8 position was associated with greater activity. nih.gov Moving a chloro group from the C-8 position to the C-3 position resulted in a loss of activity, while moving it to the C-4 or C-6 positions only slightly reduced activity. nih.gov Interestingly, a chloro substitution at the C-5 position led to a slight increase in activity. nih.gov These findings highlight the sensitivity of the quinoline core to the precise placement of halogen substituents. Polar substituents are often not well-tolerated; for example, the introduction of a meta-nitrile functional group led to a loss of activity in one series. nih.gov

The following table summarizes the observed effects of halogen substitutions at different positions on the quinoline ring in various research contexts.

PositionHalogen/GroupObserved Effect on ActivityReference
C-5ChloroSlight Increase nih.gov
C-6FluoroSignificant Enhancement (Antibacterial) orientjchem.org
C-7ChloroEnhancement (Anti-plasmodial) researchgate.net
C-8Fluoro, Chloro, BromoGreater Activity nih.gov
C-3ChloroLoss of Activity nih.gov

Role of the Pyrrolidine (B122466) Moiety in Activity Modulation

The pyrrolidine ring is a versatile scaffold in drug discovery, valued for its three-dimensional structure and the stereochemical possibilities it introduces. nih.govresearchgate.net Its non-planar nature allows for efficient exploration of pharmacophore space, and its basic nitrogen atom can serve as a key interaction point. nih.gov

The stereochemistry of the pyrrolidine ring is a critical factor influencing biological activity. nih.gov For this compound, the C-3 carbon of the pyrrolidine ring is a chiral center. The spatial orientation of the quinoline moiety attached at this position can lead to significant differences in how the molecule binds to its target protein. researchgate.net

The stereoselectivity at positions C-3 and C-4 of the pyrrolidine ring is known to correlate with the relative orientation of the substituents, leading to distinct biological profiles for different stereoisomers. nih.gov For example, the replacement of a non-stereochemical group with a stereochemical cis-3,4-diphenylpyrrolidine moiety was shown to be highly beneficial for the activity of a series of RORγt inverse agonists. nih.gov This underscores the principle that different stereoisomers can exhibit vastly different binding modes and affinities for enantioselective proteins. researchgate.net Therefore, the specific (R) or (S) configuration at the C-3 position of the pyrrolidine ring in the title compound is expected to be a major determinant of its biological efficacy.

Modifying the substituents on the pyrrolidine ring itself provides another avenue for optimizing activity. The nitrogen atom of the pyrrolidine confers basicity, which can be modulated by substituents at the C-2 position. nih.gov Furthermore, substituents at the C-3 and C-4 positions can influence the puckering of the ring, which in turn affects its pharmacological efficacy. nih.gov

In SAR studies of various compound classes, substitutions on the pyrrolidine ring have been shown to be crucial. For instance, in a series of pyrrolidine-2,5-diones, the nature of the substituent at the C-3 position strongly affected the anticonvulsant activity. nih.gov Specifically, 3-benzhydryl and 3-isopropyl derivatives showed the most favorable protection in one assay, while 3-methyl and unsubstituted derivatives were more active in another, demonstrating that the optimal substituent is target-dependent. nih.gov For quinoline-based urinary tract anti-infective agents, a pyrrolidine ring substitution at the C-7 position of the quinoline core was found to lead to active compounds, indicating a favorable interaction for this moiety in that specific chemical space. slideshare.net

Linker Chemistry and Conformational Flexibility

The pyrrolidin-3-yl substituent at the 4-position of the 2-methylquinoline (B7769805) core can be considered a key structural element or "linker" that influences the molecule's interaction with its biological targets. The nature of the chemical bond between the quinoline ring and the pyrrolidine ring is a single C-C bond, which allows for rotational freedom. This rotation, combined with the inherent non-planarity of the pyrrolidine ring, grants the molecule significant conformational flexibility.

The pyrrolidine ring itself can adopt various puckered conformations, such as the "envelope" and "twist" forms. The specific conformation preferred by the molecule can be influenced by the substitution pattern on both the quinoline and pyrrolidine rings. This conformational flexibility is a critical factor in drug design, as it allows the molecule to adapt its shape to fit optimally into a binding site. rsc.org However, conformational flexibility alone does not guarantee biological activity; the substitution pattern is a primary determinant. rsc.org The stereochemistry at the C3 position of the pyrrolidine ring is also a crucial factor, as different stereoisomers can exhibit distinct biological activities and metabolic profiles due to their unique three-dimensional arrangement.

Modulation of Physicochemical Properties for Optimized Performance (Excluding Clinical Outcomes)

Lipophilicity (logP) and Ligand-Lipophilicity Efficiency (LLE)

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP), is a measure of a compound's distribution between an oily (lipid) and an aqueous phase. wikipedia.org It is a critical parameter that affects a compound's solubility, permeability across biological membranes, and metabolic stability. wikipedia.org For oral drugs, a logP value between 2 and 3 is often considered optimal to balance permeability and first-pass clearance. wikipedia.org High lipophilicity can sometimes lead to poor aqueous solubility, increased metabolic clearance, and non-specific toxicity. wikipedia.orgnih.gov

Ligand-Lipophilicity Efficiency (LLE), also referred to as Lipophilic Efficiency (LiPE), is a metric used to assess the quality of a compound by relating its potency to its lipophilicity. wikipedia.orguniroma1.it It is calculated as the pIC50 (or pEC50) minus the logP of the compound. wikipedia.org A higher LLE value (typically >5 or 6) is desirable, as it indicates that the compound achieves high potency without excessive lipophilicity. wikipedia.orguniroma1.it This metric helps guide lead optimization by focusing on improving potency while controlling the rise in lipophilicity. mtak.hu

Modifications to the this compound scaffold can systematically alter its logP and LLE. For instance, adding lipophilic groups to the quinoline or pyrrolidine rings would increase logP, while introducing polar or ionizable groups would decrease it.

Table 1: Predicted Effects of Hypothetical Modifications on Lipophilicity and LLE Note: The following table is illustrative and based on general medicinal chemistry principles. Actual values would require experimental determination.

Modification on this compound ScaffoldPredicted Change in logPPotential Impact on LLE (assuming constant potency)
Addition of a chlorine atom to the quinoline ringIncreaseDecrease
Addition of a hydroxyl group to the quinoline ringDecreaseIncrease
N-methylation of the pyrrolidine ringSlight IncreaseSlight Decrease
Addition of a carboxyl group to the pyrrolidine ringDecreaseIncrease

Aqueous Solubility and its Improvement

Aqueous solubility is a critical physicochemical property for any compound intended for biological application, as it affects absorption and distribution. mdpi.com Quinoline scaffolds, particularly those with basic nitrogen atoms, can exhibit pH-dependent solubility. mdpi.com The this compound molecule contains two basic nitrogen atoms: one in the quinoline ring and one in the pyrrolidine ring. These nitrogen atoms can be protonated to form salts, which generally have significantly higher aqueous solubility than the free base.

Several strategies can be employed to improve the aqueous solubility of this compound:

Salt Formation: The most straightforward method is to form a pharmaceutically acceptable salt by reacting the compound with an acid.

Introduction of Polar Functional Groups: Adding polar groups, such as hydroxyl (-OH), amino (-NH2), or carboxyl (-COOH) groups, to the quinoline or pyrrolidine rings can increase the molecule's polarity and its ability to form hydrogen bonds with water, thereby enhancing solubility. mdpi.com

Use of Solubilizing Agents: In formulation development, cosolvents like N-Methyl-2-pyrrolidone (NMP), complexing agents, or surfactants can be used to increase the solubility of poorly soluble drugs. mdpi.comnih.gov NMP, for instance, has been shown to enhance drug solubility by acting as both a cosolvent and a complexing agent. nih.gov

Strategies for Lead Optimization and Scaffold Modification

Lead optimization is an iterative process in drug discovery that aims to enhance the efficacy, selectivity, and pharmacokinetic properties of a lead compound. patsnap.compatsnap.com For the this compound scaffold, several optimization strategies can be pursued.

Structure-Activity Relationship (SAR) Studies: SAR analysis involves systematically modifying the structure of the lead compound to understand the relationship between its chemical structure and biological activity. patsnap.com For this scaffold, modifications can be made at several positions:

Quinoline Ring: Substituents can be introduced at various positions (e.g., 5, 6, 7, 8) to probe for beneficial interactions with the target and to modulate physicochemical properties. For example, introducing electron-withdrawing or electron-donating groups can alter the electronic properties of the ring system. nih.gov

Methyl Group (Position 2): This group can be replaced with other alkyl groups, hydrogen, or functionalized chains to explore the impact on activity and metabolism.

Pyrrolidine Ring: The ring can be substituted with various functional groups. The nitrogen atom can be alkylated or acylated, and substituents can be added to the carbon atoms to explore steric and electronic effects. The stereochemistry of the pyrrolidine ring is a key aspect to investigate. nih.gov

Scaffold Modification and Scaffold Hopping: If the quinoline scaffold itself presents issues (e.g., related to metabolism or toxicity), medicinal chemists might employ scaffold hopping. This strategy involves replacing the core quinoline structure with a different, isosteric ring system that maintains the key binding interactions but has improved properties. nih.gov For instance, a quinazoline (B50416) or a benzimidazole (B57391) could be explored as an alternative scaffold. nih.gove3s-conferences.org The goal is to generate novel lead compounds, potentially with distinct intellectual property. nih.govdanaher.com

Table 2: Lead Optimization Strategies for the Quinoline Scaffold

StrategyDescriptionExample Application
SAR-Directed OptimizationSystematic modification of functional groups to establish a relationship between structure and biological activity. danaher.comIntroducing various substituents (e.g., halogens, methoxy (B1213986) groups) at different positions on the quinoline ring to identify optimal substitution patterns.
Bioisosteric ReplacementReplacing a functional group with another group that has similar physical or chemical properties to enhance a desired property without significantly changing the chemical structure.Replacing the 2-methyl group with a trifluoromethyl group to potentially block metabolic oxidation.
Scaffold HoppingReplacing the central quinoline core with a different heterocyclic system to improve properties while maintaining key pharmacophoric features. nih.govnih.govReplacing the 2-methylquinoline core with a 1-methyl-1H-indazole or a quinazoline scaffold. nih.gov
Molecular HybridizationCombining two or more pharmacophores into a single molecule to create a hybrid compound with potentially enhanced or dual activity. researchgate.netLinking another active moiety to the pyrrolidine nitrogen via a suitable linker.

Through these carefully planned modifications, the this compound scaffold can be systematically optimized to enhance its performance characteristics, guided by the fundamental principles of medicinal chemistry. nih.gov

Based on a comprehensive search of available scientific literature, there is currently no specific published research focusing on the computational chemistry and in silico analysis of the compound “this compound” that aligns with the detailed outline provided.

Studies involving molecular docking and molecular dynamics simulations are prevalent for the broader class of quinoline derivatives. This research demonstrates the utility of computational methods in predicting how these types of molecules might interact with biological targets, assessing their binding affinities, and understanding the stability and dynamics of the resulting complexes. nih.govnih.govrsc.orgmdpi.com

However, the search did not yield any studies that have specifically applied these computational approaches to "this compound". Therefore, data regarding its predicted ligand-target binding modes, binding affinities, key amino acid interactions, protein-ligand complex stability, or dynamic conformational changes are not available in the public domain.

To generate the requested detailed article, specific computational studies on "this compound" would need to be performed and published. Without such primary research data, it is not possible to provide a scientifically accurate and thorough analysis for the specified outline.

Computational Chemistry and in Silico Approaches

Quantum Chemical Calculations

Quantum chemical calculations are fundamental tools in computational chemistry for investigating the molecular and electronic properties of compounds like 2-Methyl-4-(pyrrolidin-3-yl)quinoline. These methods provide insights into the molecule's behavior at the atomic level.

Density Functional Theory (DFT) for Electronic Structure Elucidation

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.gov It is a highly effective theoretical approach for determining a compound's kinetic and thermodynamic stability, calculating its structure, understanding reaction mechanisms, and evaluating optical and electronic properties. nih.gov DFT methods are frequently used to obtain information about structural parameters, orbital interactions, and vibrational frequencies. scirp.org

For quinoline (B57606) derivatives, DFT calculations, often using the B3LYP functional with a basis set like 6–31G'(d,p), are employed to optimize the molecular geometry in the ground state. nih.govresearchgate.net This process determines the most stable three-dimensional arrangement of the atoms. The analysis of the electronic density between atoms can reveal key features, such as the formation of noncovalent interactions, which influence the molecule's conformation and reactivity. arabjchem.org For instance, calculations on related quinoline structures have shown that the delocalization of electron density affects bond lengths within and adjacent to the quinoline ring system. arabjchem.org

Calculation of Frontier Molecular Orbitals (HOMO, LUMO, Energy Gap)

Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity. wikipedia.org The HOMO is the orbital from which a molecule is most likely to donate electrons in a reaction, acting as a nucleophile. Conversely, the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. researchgate.net

The energy difference between the HOMO and LUMO is known as the HOMO-LUMO energy gap (ΔE). wikipedia.org This gap is a critical descriptor of a molecule's stability and reactivity. researchgate.net A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net A small energy gap suggests the molecule is more reactive and less stable. wikipedia.orgresearchgate.net The eventual charge transfer interaction within a molecule, which is often responsible for its bioactivity, can be explained by a lower HOMO-LUMO energy gap. scirp.org

Using information from the energies of HOMO and LUMO, other quantum-molecular descriptors can be calculated, including ionization potential (I = -EHOMO), electron affinity (A = -ELUMO), and chemical hardness (η = (I-A)/2). arabjchem.org

Below is a table showing representative quantum chemical parameters calculated for a sample quinoline derivative using DFT.

ParameterDescriptionRepresentative Value (eV)
EHOMO Energy of the Highest Occupied Molecular Orbital-6.646 scirp.org
ELUMO Energy of the Lowest Unoccupied Molecular Orbital-1.816 scirp.org
Energy Gap (ΔE) Difference between LUMO and HOMO energies4.83 scirp.org

Note: The values presented are for the parent quinoline compound and serve as an illustrative example of the data generated from such calculations. scirp.org

Evaluation of Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the electronic distribution within a molecule and predicting its reactive behavior. researchgate.net The MEP surface illustrates the electrostatic potential at different points around the molecule, providing a guide to its charge distribution.

Different colors on the MEP map represent varying potential values. Regions with a negative electrostatic potential (typically colored red) are characterized by an excess of electrons and are susceptible to electrophilic attack. researchgate.net These areas often correspond to the location of electronegative atoms. Conversely, regions with a positive electrostatic potential (typically colored blue) are electron-deficient and are prone to nucleophilic attack. researchgate.net The MEP map is therefore a reliable indicator for identifying sites of possible nucleophilic and electrophilic attack, as well as potential hydrogen-bonding interaction sites. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used extensively in drug discovery to correlate the structural or physicochemical properties of a series of compounds with their biological activities. jocpr.comfrontiersin.org The fundamental principle of QSAR is that variations in the biological activity of a group of similar molecules can be correlated with changes in their molecular features. nih.gov

QSAR models are mathematical equations that relate descriptors derived from the molecular structure to a specific activity. jocpr.com These descriptors can be one-dimensional (e.g., pKa, logP), two-dimensional (e.g., topological indices, molecular connectivity), or three-dimensional (e.g., steric and electrostatic fields). nih.gov By developing a robust QSAR model for a class of compounds, such as quinoline derivatives, it becomes possible to:

Predict the biological activity of new, unsynthesized molecules. researchgate.net

Understand the mechanisms of action by identifying which molecular properties are crucial for activity. nih.gov

Guide the rational design and optimization of lead compounds to enhance potency and selectivity. jocpr.com

For example, a QSAR study on quinoline derivatives might reveal that specific substitutions at certain positions on the quinoline ring increase antibacterial activity, allowing researchers to focus on synthesizing the most promising candidates and reducing the need for extensive animal testing. nih.govresearchgate.net

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties

In the early phases of drug discovery, it is crucial to evaluate the pharmacokinetic profile of potential drug candidates. Unfavorable Absorption, Distribution, Metabolism, and Excretion (ADME) properties are a major cause of failure for molecules during development. nih.gov In silico ADME prediction uses computational models to forecast these properties directly from a compound's chemical structure, helping to prioritize candidates with desirable characteristics before costly and time-consuming laboratory experiments are conducted. researchgate.net

These computational techniques screen compounds to identify potential liabilities and ensure they possess drug-like properties. researchgate.netnih.gov Key ADME parameters that are commonly predicted include:

Absorption: Parameters like human oral absorption, intestinal absorption, and blood-brain barrier (BBB) penetration are assessed. researchgate.netscispace.com

Distribution: Predictions often include plasma protein binding (PPB) and the volume of distribution. researchgate.net

Metabolism: Models can predict which cytochrome P450 (CYP) enzymes are likely to metabolize the compound, helping to foresee potential drug-drug interactions. nih.gov

Excretion: Properties related to the compound's clearance from the body are evaluated.

The table below lists common ADME-related properties and drug-likeness rules that are evaluated in silico.

Property/RuleDescriptionTypical Predicted Value Range
Human Oral Absorption Percentage of the drug absorbed after oral administration.High (>80%) / Low (<30%) researchgate.net
Blood-Brain Barrier (BBB) Permeation Ability of the compound to cross the BBB and enter the central nervous system.Yes / No
Plasma Protein Binding (PPB) The extent to which a drug attaches to proteins in the blood.High (>90%) / Low (<90%) researchgate.net
CYP450 Inhibition Potential to inhibit key metabolic enzymes (e.g., CYP2D6, CYP3A4).Inhibitor / Non-inhibitor
Lipinski's Rule of Five A rule of thumb to evaluate drug-likeness and determine if a compound has properties that would make it a likely orally active drug in humans.Adherence or violation of rules (e.g., MW ≤ 500, LogP ≤ 5)
Veber's Rule Relates to oral bioavailability based on molecular flexibility and polar surface area.Adherence or violation of rules (e.g., Rotatable Bonds ≤ 10, TPSA ≤ 140 Ų)

This table represents a general set of parameters evaluated in in silico ADME studies.

Advanced Research Applications and Future Directions

Development as Research Probes and Chemical Tools for Biological Systems

The quinoline (B57606) and pyrrolidine (B122466) scaffolds are individually recognized for their versatile roles in medicinal chemistry and their ability to interact with a wide array of biological targets. The combination of these two moieties in 2-Methyl-4-(pyrrolidin-3-yl)quinoline suggests its potential as a valuable research probe. The pyrrolidine ring, a five-membered nitrogen heterocycle, is a common feature in molecules designed to explore biological systems due to its ability to form hydrogen bonds and its stereochemical diversity. This scaffold can influence the conformation and pharmacological efficacy of a molecule.

The quinoline core itself is a privileged structure in drug discovery, known for its diverse biological activities, including antimalarial, anticancer, and antibacterial properties. By modifying the quinoline nucleus with various functional groups, researchers can generate compounds with altered biological profiles. Therefore, this compound could serve as a foundational structure for the development of a library of chemical probes to investigate specific biological pathways or protein functions. The inherent reactivity and binding capabilities of its constituent parts make it an attractive candidate for fluorescent labeling or biotinylation, further enhancing its utility as a tool for studying complex biological processes.

Potential as Radioligands for Molecular Imaging (e.g., PET Tracers for Specific Enzyme Targets)

Positron Emission Tomography (PET) is a powerful non-invasive imaging technique that utilizes radiolabeled molecules (radioligands or PET tracers) to visualize and quantify biological processes in vivo. The development of novel PET tracers for specific enzyme targets is a critical area of research for understanding disease pathology and for drug development. Quinoline-based structures have shown significant promise as scaffolds for PET radioligands. For instance, derivatives of the N-methyl-(quinolin-4-yl)oxypropanamide scaffold have been explored for the development of new radioligands for imaging the translocator protein (TSPO), a biomarker for neuroinflammation. nih.gov

The structure of this compound possesses features that are amenable to radiolabeling, a key requirement for a PET tracer. The nitrogen atom in the pyrrolidine ring or the quinoline core could potentially be methylated with a carbon-11 (B1219553) labeled methyl group ([¹¹C]CH₃). Alternatively, the aromatic quinoline ring could be a site for radiofluorination with fluorine-18 (B77423) ([¹⁸F]). Given the prevalence of quinoline and pyrrolidine motifs in compounds targeting enzymes and receptors in the central nervous system, this compound and its derivatives represent a promising avenue for the development of novel PET tracers for neuroinflammatory or neurodegenerative disorders.

Potential RadionuclideLabeling StrategyPotential Target Class
Carbon-11 (¹¹C)N-methylation of the pyrrolidine or quinoline nitrogenEnzymes, Receptors
Fluorine-18 (¹⁸F)Introduction of a fluoro group onto the quinoline ringEnzymes, Receptors

Application in Derivatization for Advanced Analytical Chemistry (e.g., UHPLC-HRMS/MS Detection)

Ultra-High-Performance Liquid Chromatography coupled with High-Resolution Tandem Mass Spectrometry (UHPLC-HRMS/MS) is a powerful analytical technique used for the identification and quantification of compounds in complex mixtures, such as biological samples. Chemical derivatization is often employed to enhance the chromatographic separation and mass spectrometric detection of target analytes. While no specific studies on the derivatization of this compound for UHPLC-HRMS/MS detection have been reported, the chemical nature of the molecule suggests several possibilities.

The secondary amine of the pyrrolidine ring is a reactive handle that can be readily derivatized with various reagents to improve ionization efficiency and chromatographic retention. For instance, acylation or dansylation of the pyrrolidine nitrogen could introduce a more easily ionizable group, leading to enhanced sensitivity in mass spectrometric analysis. Such derivatization strategies would be particularly useful in metabolic studies to track the biotransformation of this compound and to identify its metabolites in biological matrices.

Exploration of New Biological Targets at the Molecular Level

The quinoline scaffold is a versatile platform that has been extensively explored in the quest for new therapeutic agents. Derivatives of quinoline have demonstrated a broad spectrum of biological activities, including antimalarial, anticancer, antibacterial, and antifungal properties. nih.gov This wide range of activities suggests that the quinoline nucleus can interact with a multitude of biological targets.

The addition of a pyrrolidin-3-yl group to the 2-methylquinoline (B7769805) core in this compound introduces new structural and electronic features that could lead to interactions with novel biological targets. The pyrrolidine moiety can participate in hydrogen bonding and ionic interactions, which are crucial for molecular recognition at the active sites of enzymes and receptors. In silico target fishing techniques, such as inverse virtual screening, could be employed to predict potential biological targets for this compound. nih.gov By screening this compound against a panel of known biological targets, researchers could uncover new and unexpected pharmacological activities, opening up new avenues for therapeutic intervention.

Investigation of Synergistic Effects with Other Research Compounds (Preclinical)

In preclinical research, the investigation of synergistic effects between two or more compounds is a common strategy to enhance therapeutic efficacy and overcome drug resistance. While there are no specific preclinical studies on the synergistic effects of this compound, its diverse potential biological activities suggest that it could be a valuable component in combination studies.

For instance, if this compound is found to have activity against a particular cancer cell line, it could be tested in combination with known chemotherapeutic agents to see if it can potentiate their effects or overcome resistance mechanisms. The rationale for such studies would be based on the hypothesis that this compound might modulate a different biological pathway than the co-administered drug, leading to a synergistic anti-cancer effect. Such preclinical investigations are essential to identify promising combination therapies for further development.

Design of Novel Multi-Target Directed Ligands

The complexity of many diseases, such as neurodegenerative disorders and cancer, has led to the development of multi-target directed ligands (MTDLs). MTDLs are single molecules designed to interact with multiple biological targets simultaneously, offering the potential for improved efficacy and a better side-effect profile compared to single-target drugs. The quinoline scaffold has been a popular choice for the design of MTDLs due to its ability to be readily functionalized and its inherent broad biological activity.

The structure of this compound, with its distinct quinoline and pyrrolidine moieties, makes it an excellent starting point or fragment for the design of novel MTDLs. For example, by further modifying the pyrrolidine ring or the quinoline core, it may be possible to design a molecule that inhibits two different enzymes involved in a particular disease pathway. The development of such innovative chemical probes and therapeutic tools is a growing area of research. nih.gov

MTDL Design StrategyPotential Disease AreaExample Target Combination
Hybridization of pharmacophoresAlzheimer's DiseaseAcetylcholinesterase and Beta-secretase 1
Fragment-based linkingCancerKinase and a protein-protein interaction

Methodological Advancements in Synthetic Chemistry and Computational Prediction

The synthesis of quinoline derivatives has been a subject of intense research, leading to the development of numerous synthetic methodologies. nih.govrsc.org Traditional methods like the Doebner-von Miller reaction have been refined, and new, more efficient, and greener synthetic routes are continuously being explored. nih.gov These advancements in synthetic chemistry can be applied to the synthesis of this compound and its derivatives, allowing for the creation of a diverse library of compounds for biological screening.

In parallel with synthetic advancements, computational methods have become indispensable tools in drug discovery. researchgate.net Techniques such as Density Functional Theory (DFT) can be used to predict the physicochemical properties of molecules, while ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction models can forecast the pharmacokinetic and toxicological profiles of new compounds. nih.gov These in silico tools can be used to guide the design and optimization of derivatives of this compound, prioritizing the synthesis of compounds with the most promising drug-like properties.

Q & A

Basic: What are the common synthetic routes for 2-Methyl-4-(pyrrolidin-3-yl)quinoline?

The synthesis typically involves cyclocondensation or nucleophilic substitution reactions. For example, quinoline derivatives with pyrrolidine substituents can be synthesized via refluxing precursors like 3-cyanoquinoxalin-2(1H)-one with amines in acetic acid, achieving yields up to 85% under optimized reagent ratios (e.g., 1:2 molar ratios of precursors) . Multi-step protocols may include:

Quinoline core formation : Using palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) to introduce pyrrolidine groups at the 4-position .

Functionalization : Introducing methyl groups via Friedel-Crafts alkylation or reductive amination .
Key factors include solvent choice (e.g., acetic acid for protonation), temperature control (reflux at 100–120°C), and catalyst selection (e.g., Pd-based catalysts for coupling reactions) .

Basic: How is the structure of this compound confirmed experimentally?

Spectroscopic techniques are critical:

TechniqueApplicationExample Data from Evidence
¹H/¹³C NMR Assigns proton/environment to substituentsδ 3.05 (s, CH₃) in related quinoline derivatives
IR Spectroscopy Identifies functional groups (e.g., C-N stretches)Peaks at 1137–1192 cm⁻¹ for C-F/C-N bonds
X-ray Crystallography Resolves 3D structureR factor = 0.052 for quinoline analogs
Mass spectrometry (MS) confirms molecular weight, while elemental analysis validates purity (>97%) .

Advanced: How can reaction conditions be optimized to improve the yield of this compound?

Optimization strategies include:

  • Catalyst tuning : Use Pd catalysts (e.g., chloro(2-dicyclohexylphosphino) palladium) with ligands like 2-dicyclohexylphosphino-2',6'-di-i-propoxybiphenyl to enhance coupling efficiency .
  • Base selection : Cesium carbonate (Cs₂CO₃) improves deprotonation in palladium-mediated reactions .
  • Solvent effects : Polar aprotic solvents (e.g., tBuOH) enhance nucleophilic substitution rates .
  • Temperature control : Reflux at 95–120°C balances reaction speed and side-product suppression .
    Yields can exceed 85% with stoichiometric reagent ratios (e.g., 1:1.2 for amine:quinoline precursor) .

Advanced: What computational methods predict the electronic properties of quinoline derivatives?

Density Functional Theory (DFT) at the PBE/3-21G level calculates:

  • Molecular orbital energies (HOMO-LUMO gaps) to assess reactivity .
  • Mulliken charges to identify nucleophilic/electrophilic sites (e.g., N atoms in pyrrolidine) .
    RHF/3-21G models stable iodine complexes, relevant for studying halogen bonding in biological systems .

Basic: What spectroscopic techniques are essential for characterizing quinoline derivatives?

TechniqueKey ApplicationsEvidence
NMR Assigns substituent positions and confirms purity
IR Detects functional groups (C=O, C-N)
MS Validates molecular weight and fragmentation
Elemental analysis complements these techniques to confirm stoichiometry .

Advanced: How do structural modifications at the 4-position of quinoline affect biological activity?

  • Pyrrolidine substituents : Enhance lipophilicity and membrane permeability, critical for antimicrobial activity .
  • Electron-withdrawing groups (e.g., -CF₃): Increase binding affinity to enzyme active sites (e.g., topoisomerase II) .
  • Methyl groups : Improve metabolic stability by steric hindrance .
    Comparative studies using molecular docking (e.g., AutoDock Vina) and in vitro assays (MIC tests) are recommended to quantify effects .

Basic: What are the challenges in synthesizing quinoline derivatives with pyrrolidine substituents?

  • Steric hindrance : Bulky pyrrolidine groups reduce reaction rates; use bulky solvents (e.g., DMF) to improve solubility .
  • Protection/deprotection : Boc-protected pyrrolidine (e.g., cis-3-boc-amino-4-fluoropyrrolidine) prevents unwanted side reactions during coupling .
  • Purification : Column chromatography (silica gel, hexane/EtOAc eluent) isolates pure products .

Advanced: How to design metal complexes using this compound as a ligand?

  • Coordination sites : The pyrrolidine N and quinoline N atoms bind to metals (e.g., Cu²⁺, Zn²⁺) .
  • Synthesis : Reflux the ligand with metal salts (e.g., CuCl₂) in ethanol/water (1:1) at 60°C for 4 hours .
  • Characterization : UV-vis spectroscopy (d-d transitions) and cyclic voltammetry confirm complex formation .

Advanced: What strategies mitigate side reactions during the synthesis of pyrrolidinyl-substituted quinolines?

  • Low-temperature steps (<0°C) prevent undesired cyclization .
  • Catalytic scavengers : Add molecular sieves to absorb byproducts (e.g., H₂O in amide couplings) .
  • Stepwise functionalization : Introduce methyl groups before pyrrolidine to avoid steric clashes .

Basic: What are the key functional groups in this compound affecting its reactivity?

  • Pyrrolidine ring : Provides basicity (pKa ~10) for protonation in acidic media .
  • Methyl group at C2 : Electron-donating effect stabilizes radical intermediates .
  • Quinoline core : Aromatic π-system enables charge-transfer interactions in catalysis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.